[2-(4-Chlorophenyl)ethyl](cyano)amine
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Overview
Description
“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the CAS Number: 1247372-60-6 . It has a molecular weight of 180.64 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(4-chlorophenyl)ethylcyanamide . The InChI code is 1S/C9H9ClN2/c10-9-3-1-8(2-4-9)5-6-12-7-11/h1-4,12H,5-6H2 . The InChI key is GMFYSQKUYSDJLD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“2-(4-Chlorophenyl)ethylamine” is a liquid with a molecular weight of 180.64 . It has a refractive index of n20/D 1.548 (lit.) , a boiling point of 60-65°C/0.1mmHg (lit.) , and a density of 1.112g/mL at 25°C (lit.) .Scientific Research Applications
Anticancer Activity
The derivative 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one has shown significant in vitro anticancer activity against a variety of cancer types, including leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. This demonstrates the potential of 2-(4-Chlorophenyl)ethylamine derivatives in the development of novel anticancer agents (Kattimani et al., 2013).
Catalytic Reactions
2-(4-Chlorophenyl)ethylamine and its derivatives have been utilized in various catalytic and electro-catalytic reactions. For instance, poly(3,4-ethylenedioxythiophene) immobilized both the metal particle catalyst and the reagent, showcasing catalytic activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011).
Dye Synthesis and Application
In another application, derivatives of 2-(4-Chlorophenyl)ethylamine have been synthesized for use in disperse dyes, showing promising results in dyeing polyester and nylon fabrics with excellent fastness properties (Abolude et al., 2021).
Molluscicidal Properties
Derivatives of 2-(4-Chlorophenyl)ethylamine have also demonstrated molluscicidal properties, providing potential applications in the control of snails that are intermediate hosts of schistosomiasis (El-bayouki & Basyouni, 1988).
Synthesis of Heterocycles
Furthermore, these compounds have facilitated the synthesis of various heterocycles, including imidazoles and pyrazines, through reactions with primary and secondary amines. This versatility underscores the utility of 2-(4-Chlorophenyl)ethylamine in organic synthesis and pharmaceutical chemistry (Schnell et al., 1994).
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(4-chlorophenyl)ethylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-9-3-1-8(2-4-9)5-6-12-7-11/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFYSQKUYSDJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247372-60-6 |
Source
|
Record name | [2-(4-chlorophenyl)ethyl](cyano)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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